molecular formula C16H9ClFNO3 B2884942 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene CAS No. 477859-01-1

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene

Cat. No.: B2884942
CAS No.: 477859-01-1
M. Wt: 317.7
InChI Key: PRZHBSKGEYMBIY-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene is an organic compound with the molecular formula C16H9ClFNO3 It is characterized by the presence of a naphthalene ring substituted with a chloro group and a phenoxy group that is further substituted with a fluoro and a nitro group

Preparation Methods

The synthesis of 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene typically involves the following steps:

    Halogenation: The chloro and fluoro groups can be introduced through halogenation reactions using appropriate halogenating agents such as chlorine and fluorine sources.

    Coupling Reaction: The final step involves coupling the halogenated naphthalene with the nitrophenoxy compound, often facilitated by a base or a catalyst under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy ring, leading to the formation of quinones or other oxidized products.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and fluoro groups can enhance binding affinity to specific targets. The phenoxy group provides a scaffold for further functionalization, allowing the compound to modulate various biological pathways.

Comparison with Similar Compounds

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene can be compared with similar compounds such as:

    1-Chloro-4-(4-nitrophenoxy)naphthalene: Lacks the fluoro group, which may affect its reactivity and binding properties.

    1-Fluoro-4-(4-nitrophenoxy)naphthalene: Lacks the chloro group, which may influence its chemical stability and reactivity.

    1-Chloro-4-(4-fluoro-2-aminophenoxy)naphthalene: The nitro group is replaced by an amino group, altering its redox properties and biological activity.

The presence of both chloro and fluoro groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.

Biological Activity

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a chloro group and a phenoxy group , which itself is further substituted with a fluoro and a nitro group . Its molecular formula is C₁₃H₈ClFNO₃. The presence of these functional groups suggests that it may exhibit significant reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, typically involving halogenation and coupling reactions. The common reagents used in these reactions include sodium hydroxide for substitution reactions, palladium on carbon for reductions, and oxidizing agents like potassium permanganate for oxidation processes. The specific conditions such as temperature and pressure play a crucial role in product formation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent in therapeutic applications.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is critical for drug development. For instance, it has been noted to interact with enzymes involved in metabolic pathways, potentially leading to the development of enzyme inhibitors that could serve as therapeutic agents .

Case Studies

  • Study on COX Inhibition : In vitro studies have shown that certain derivatives of naphthalene compounds can inhibit cyclooxygenase (COX) activity, which is pivotal in inflammation and pain signaling pathways. This suggests that this compound may have similar inhibitory effects .
  • Anticancer Properties : Another study explored the anticancer potential of naphthalene derivatives, indicating that modifications to the naphthalene structure can enhance cytotoxicity against cancer cell lines. Although specific data on this compound was limited, its structural similarities suggest potential efficacy in cancer treatment .

The mechanism by which this compound exerts its biological effects likely involves interactions with biological targets such as enzymes and receptors. The phenoxy group provides a scaffold that allows for further functionalization, leading to diverse biological effects depending on the substituents added.

Analytical Techniques

To characterize this compound and understand its interactions, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the hydrogen environments within the molecule.
  • Infrared Spectroscopy (IR) : Confirms the presence of functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and concentration of the compound.

Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized in various industrial applications, including dye production and materials science . Its potential as an enzyme inhibitor also opens avenues for pharmaceutical development.

Properties

IUPAC Name

1-chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO3/c17-13-6-8-15(12-4-2-1-3-11(12)13)22-16-7-5-10(18)9-14(16)19(20)21/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZHBSKGEYMBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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